2-(3-Nitrophenyl)oxazolo[4,5-b]pyridine
Overview
Description
2-(3-Nitrophenyl)oxazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the oxazole family. It is characterized by the presence of a nitrophenyl group attached to an oxazolo[4,5-b]pyridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrophenyl)oxazolo[4,5-b]pyridine typically involves the reaction of 2-amino-3-hydroxypyridine with 3-nitrobenzoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxazole ring . The reaction conditions generally include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored using thin-layer chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(3-Nitrophenyl)oxazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various derivatives.
Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazolone derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: 2-(3-Aminophenyl)oxazolo[4,5-b]pyridine.
Substitution: Various substituted oxazolo[4,5-b]pyridine derivatives.
Oxidation: Oxazolone derivatives.
Scientific Research Applications
2-(3-Nitrophenyl)oxazolo[4,5-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes due to its unique electronic properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 2-(3-Nitrophenyl)oxazolo[4,5-b]pyridine involves its interaction with specific molecular targets. In antimicrobial applications, the compound inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins. In anticancer applications, it induces apoptosis in cancer cells by activating caspase pathways and inhibiting key signaling proteins involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Nitrophenyl)oxazolo[4,5-b]pyridine
- 2-(2-Nitrophenyl)oxazolo[4,5-b]pyridine
- 2-(3-Aminophenyl)oxazolo[4,5-b]pyridine
Uniqueness
2-(3-Nitrophenyl)oxazolo[4,5-b]pyridine is unique due to the position of the nitro group on the phenyl ring, which significantly influences its chemical reactivity and biological activity. The 3-nitro position enhances its ability to undergo specific chemical reactions and interact with biological targets more effectively compared to its 2- and 4-nitro analogs .
Properties
IUPAC Name |
2-(3-nitrophenyl)-[1,3]oxazolo[4,5-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O3/c16-15(17)9-4-1-3-8(7-9)12-14-11-10(18-12)5-2-6-13-11/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDLQTOLGLJXEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC3=C(O2)C=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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